
2-Fluoro-2-(3-methylcyclohexyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2-(3-methylcyclohexyl)acetic acid is a fluorinated carboxylic acid with the molecular formula C9H15FO2 and a molecular weight of 174.21 g/mol . This compound is notable for its unique structure, which includes a fluorine atom and a cyclohexyl ring, making it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
One common method is the nucleophilic substitution reaction where a fluorine source, such as potassium fluoride, reacts with a suitable cyclohexyl precursor under controlled conditions . Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Fluoro-2-(3-methylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Scientific Research Applications
2-Fluoro-2-(3-methylcyclohexyl)acetic acid is used in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(3-methylcyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, leading to altered biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
2-Fluoro-2-(3-methylcyclohexyl)acetic acid can be compared with other similar compounds, such as:
2-(3-Fluoro-3-methylcyclohexyl)acetic acid: This compound has a similar structure but differs in the position of the fluorine atom, which can affect its reactivity and biological activity.
2-(5-Fluoro-2-methoxyphenyl)acetic acid: This compound contains a fluorinated aromatic ring, offering different chemical properties and applications.
The uniqueness of this compound lies in its specific structural features, which provide distinct advantages in various chemical and biological contexts.
Properties
Molecular Formula |
C9H15FO2 |
|---|---|
Molecular Weight |
174.21 g/mol |
IUPAC Name |
2-fluoro-2-(3-methylcyclohexyl)acetic acid |
InChI |
InChI=1S/C9H15FO2/c1-6-3-2-4-7(5-6)8(10)9(11)12/h6-8H,2-5H2,1H3,(H,11,12) |
InChI Key |
JJBXTLYMUAZMTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)C(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![([2-(Bromomethyl)-3,3-dimethylbutoxy]methyl)benzene](/img/structure/B13201409.png)
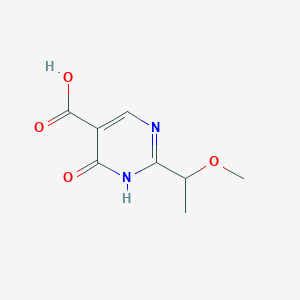
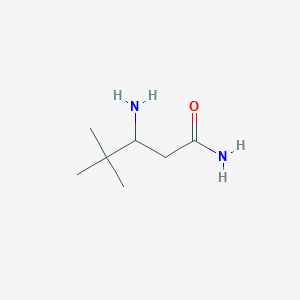
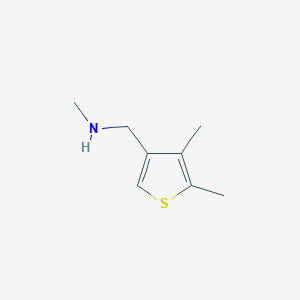
amine](/img/structure/B13201426.png)
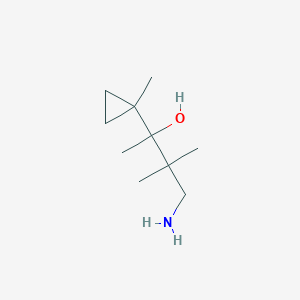
![Tert-butyl 2-hydroxy-2-(trifluoromethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13201439.png)
![1-[4-(Azepan-1-yl)phenyl]ethan-1-amine](/img/structure/B13201444.png)

![2-Amino-3-phenyl-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B13201448.png)
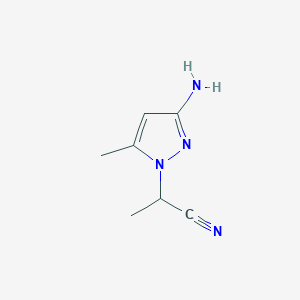
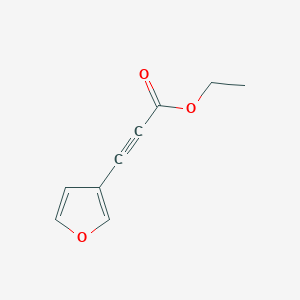
![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13201467.png)
![8,8-Dimethyl-2-azabicyclo[4.2.0]octan-7-ol](/img/structure/B13201496.png)
